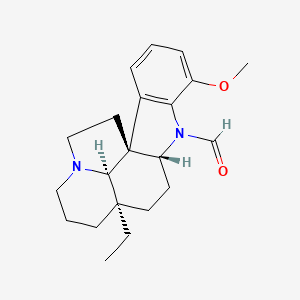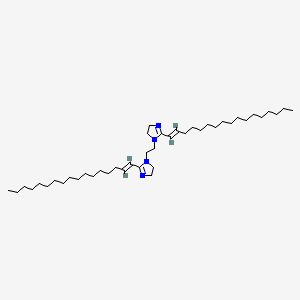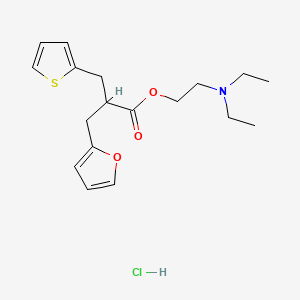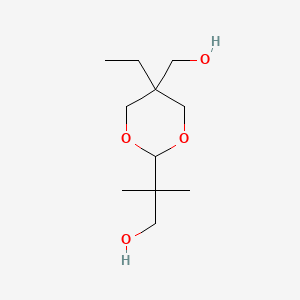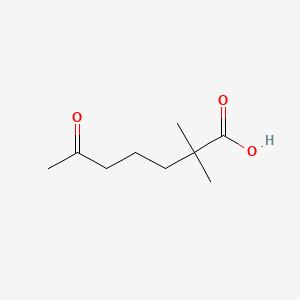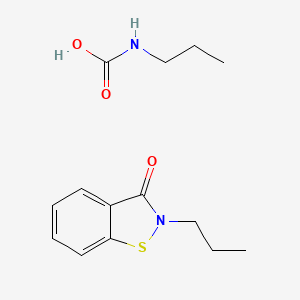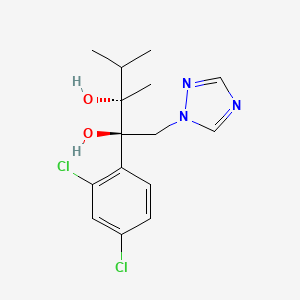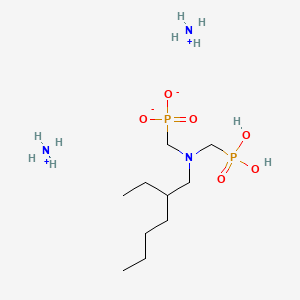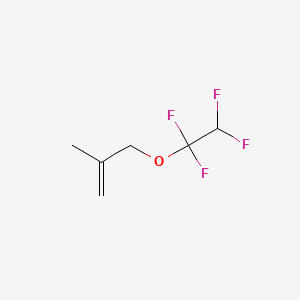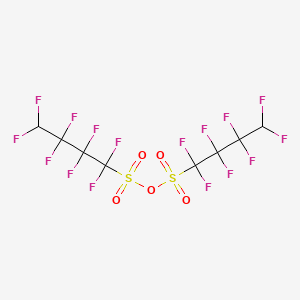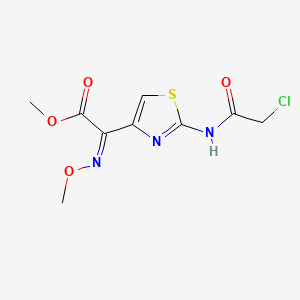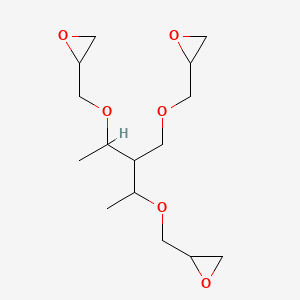
9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde, followed by cyclization.
Substitution Reactions: The introduction of the N-(4-butoxyphenyl) and 2-chloro-9-(phenylmethyl) groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong bases like sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Purin-6-amine: A simpler purine derivative without the additional substituents.
2-Chloro-9H-purin-6-amine: A purine derivative with a chlorine atom at the 2-position.
N-(4-butoxyphenyl)-9H-purin-6-amine: A purine derivative with a butoxyphenyl group at the N-position.
Uniqueness
9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the butoxyphenyl group enhances its lipophilicity, while the phenylmethyl group may contribute to its binding affinity for certain molecular targets.
Propriétés
Numéro CAS |
125827-87-4 |
|---|---|
Formule moléculaire |
C22H22ClN5O |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
9-benzyl-N-(4-butoxyphenyl)-2-chloropurin-6-amine |
InChI |
InChI=1S/C22H22ClN5O/c1-2-3-13-29-18-11-9-17(10-12-18)25-20-19-21(27-22(23)26-20)28(15-24-19)14-16-7-5-4-6-8-16/h4-12,15H,2-3,13-14H2,1H3,(H,25,26,27) |
Clé InChI |
FSCRDKFVTWQAHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


